molecular formula C16H14ClN3O3S B12199799 N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide

N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Cat. No.: B12199799
M. Wt: 363.8 g/mol
InChI Key: QLNDOCADSFWNBI-UHFFFAOYSA-N
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Description

N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a chlorobenzyl group attached to the thiazole ring, along with an acetamide group linked to a pyrrolidinone moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of α-haloketones with thiourea under basic conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where the thiazole ring reacts with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Acetamide Formation: The acetamide group is formed by reacting the intermediate compound with acetic anhydride.

    Attachment of the Pyrrolidinone Moiety: The final step involves the reaction of the acetamide intermediate with 2,5-dioxopyrrolidin-1-yl chloride under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiazolidines.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

    Solvents: Dimethyl sulfoxide, acetonitrile, ethanol

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions

    Thiazolidines: Formed through reduction reactions

    Substituted Derivatives: Formed through nucleophilic substitution reactions

Scientific Research Applications

N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to the modulation of their activity.

    Pathways Involved: The exact pathways may vary depending on the specific biological context, but common pathways include those involved in cell signaling, apoptosis, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(2-chlorobenzyl)-1,3-thiazol-2-yl)-3-(2-furyl)acrylamide
  • N-(5-(2-chlorobenzyl)-1,3-thiazol-2-yl)-4-methylbenzamide
  • N-(5-(2-chlorobenzyl)-1,3-thiazol-2-yl)-4-nitrobenzamide

Uniqueness

N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H14ClN3O3S

Molecular Weight

363.8 g/mol

IUPAC Name

N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide

InChI

InChI=1S/C16H14ClN3O3S/c17-12-4-2-1-3-10(12)7-11-8-18-16(24-11)19-13(21)9-20-14(22)5-6-15(20)23/h1-4,8H,5-7,9H2,(H,18,19,21)

InChI Key

QLNDOCADSFWNBI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)NC2=NC=C(S2)CC3=CC=CC=C3Cl

Origin of Product

United States

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